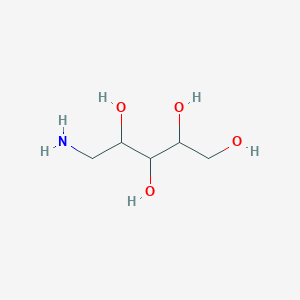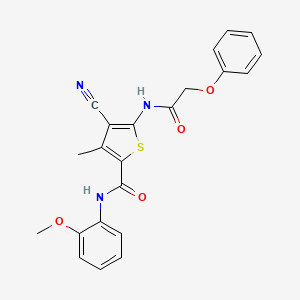
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Amidation Reaction: The amide groups are introduced through an amidation reaction involving the corresponding amines and carboxylic acid derivatives.
Methoxylation and Phenoxylation: The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions using methanol and phenol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkyl halides, methanol, phenol, and suitable solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-sulfonamide
Comparison
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the cyano group and the methoxyphenyl moiety may enhance its binding affinity to certain molecular targets, making it more effective in certain applications.
Properties
Molecular Formula |
C22H19N3O4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14-16(12-23)22(25-19(26)13-29-15-8-4-3-5-9-15)30-20(14)21(27)24-17-10-6-7-11-18(17)28-2/h3-11H,13H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
DSNKXWQXECEEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




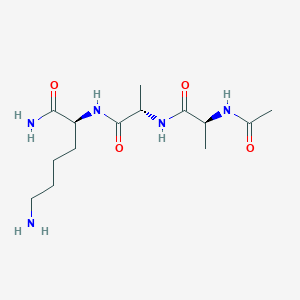
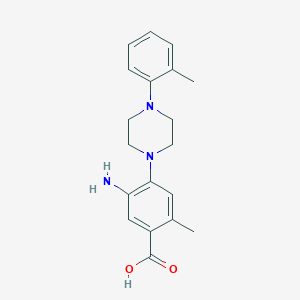
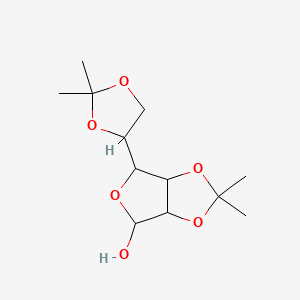


![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)

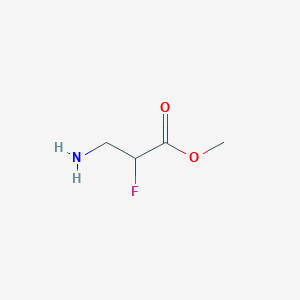

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
